molecular formula C19H14ClNO B14315063 (2-Anilino-5-chlorophenyl)(phenyl)methanone CAS No. 108694-41-3

(2-Anilino-5-chlorophenyl)(phenyl)methanone

Cat. No.: B14315063
CAS No.: 108694-41-3
M. Wt: 307.8 g/mol
InChI Key: DNBGKCHQSKRYGX-UHFFFAOYSA-N
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Description

(2-Anilino-5-chlorophenyl)(phenyl)methanone: is an organic compound with the molecular formula C13H10ClNO It is a derivative of benzophenone, where one of the phenyl groups is substituted with an anilino group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Anilino-5-chlorophenyl)(phenyl)methanone typically involves the reaction of 2-amino-5-chlorobenzophenone with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon and a base like potassium carbonate . The reaction mixture is heated to a temperature of around 100°C to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: (2-Anilino-5-chlorophenyl)(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: (2-Anilino-5-chlorophenyl)(phenyl)methanone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its activity against certain enzymes and receptors, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its unique chemical structure allows it to impart specific colors and properties to the final products .

Mechanism of Action

The mechanism of action of (2-Anilino-5-chlorophenyl)(phenyl)methanone involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 2-Amino-5-chlorobenzophenone
  • 2-Amino-5-nitrobenzophenone
  • 2-Amino-4′-bromobenzophenone

Comparison: Compared to these similar compounds, (2-Anilino-5-chlorophenyl)(phenyl)methanone is unique due to the presence of the anilino group, which imparts distinct chemical and biological properties.

Properties

CAS No.

108694-41-3

Molecular Formula

C19H14ClNO

Molecular Weight

307.8 g/mol

IUPAC Name

(2-anilino-5-chlorophenyl)-phenylmethanone

InChI

InChI=1S/C19H14ClNO/c20-15-11-12-18(21-16-9-5-2-6-10-16)17(13-15)19(22)14-7-3-1-4-8-14/h1-13,21H

InChI Key

DNBGKCHQSKRYGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC3=CC=CC=C3

Origin of Product

United States

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